N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide
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Overview
Description
N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide: is a synthetic organic compound with a unique structure that includes a cyclohexyl ring, a cyclopropane ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide typically involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.
Substitution: Substitution reactions can occur at the cyclopropane ring or the amide nitrogen, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol and cyclopropylamine derivatives.
Substitution: Formation of N-substituted cyclopropanecarboxamides.
Scientific Research Applications
Chemistry: N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is also investigated for its role in modulating various biochemical pathways.
Medicine: In medicinal chemistry, this compound is explored as a potential therapeutic agent for treating conditions such as pain and inflammation. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced mechanical strength and thermal stability. It is also employed in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
N-(2-hydroxycyclohexyl)valiolamine: This compound has a similar cyclohexyl ring structure but differs in its functional groups and biological activities.
N-methylcyclohexylamine: A simpler compound with a similar cyclohexyl ring but lacking the cyclopropane and carboxamide groups.
Uniqueness: N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide is unique due to its combination of a cyclohexyl ring, a cyclopropane ring, and a carboxamide functional group This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12(11(14)8-6-7-8)9-4-2-3-5-10(9)13/h8-10,13H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSKTJGREUKWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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